molecular formula C25H24N6O2 B2835171 Chembl4531084 CAS No. 1207050-93-8

Chembl4531084

Cat. No. B2835171
CAS RN: 1207050-93-8
M. Wt: 440.507
InChI Key: GQQCAEFUTDGTQG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, structure, and other identifiers. It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a target molecule into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral properties. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Comprehensive Bioactivity Database

ChEMBL serves as a comprehensive bioactivity database that is crucial for drug discovery. It contains binding, functional, and ADMET information for over one million compounds and 5200 protein targets. This extensive collection of data is abstracted from primary literature and curated to support a wide range of research problems in chemical biology and drug discovery. The database's utility is enhanced through a web-based interface, data downloads, and web services, making it an invaluable resource for researchers across the globe (Gaulton et al., 2011).

Expansion and New Features

Over the years, ChEMBL has expanded its database to include new sources of bioactivity data, such as data from neglected disease screening, crop protection, drug metabolism, and disposition data, as well as bioactivity data from patents. This expansion, along with improvements like the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, addition of metabolic pathways, and calculation of structural alerts, has significantly increased the database's applicability and value for drug discovery research (Gaulton et al., 2016).

Streamlined Access to Drug Discovery Data

The ChEMBL web services have been updated to provide streamlined access to drug discovery data and utilities. This update exposes more data from the underlying database and introduces new functionality, making programmatic access to ChEMBL data more efficient. These services are crucial for building applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).

Integration of Crop Protection Bioassay Data

Recognizing the applicability of its data beyond human health research, ChEMBL has integrated an extensive dataset of bioactivity data for crop protection research. This dataset includes information on insecticidal, fungicidal, and herbicidal compounds and assays, broadening the database's utility for research in areas such as identification of active chemical scaffolds and deconvolution of phenotypic assay targets (Gaulton et al., 2015).

Mechanism of Action

In pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Safety and hazard information typically includes physical hazards (such as flammability or reactivity), health hazards (such as toxicity or carcinogenicity), environmental hazards, and precautions for safe handling and storage .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-15-8-9-19(12-17(15)3)21-13-22-24-28-31(25(33)29(24)10-11-30(22)27-21)14-23(32)26-20-7-5-6-16(2)18(20)4/h5-13H,14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQCAEFUTDGTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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